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CDK7 ligand 2

CDK7 PROTAC kinase binding affinity

CDK7 ligand 2 (Compound A6) is an ATP-competitive ligand engineered for PROTAC synthesis. Unlike generic inhibitors, it features a solvent-exposed benzoic acid handle enabling linker attachment without affinity loss. - Validated for HATU/DIPEA coupling to VHL/CRBN linkers; retains CDK7 IC50 5.6-34.4 nM in bivalent PROTACs - JWZ-5-13 degrades CDK7 >95% at sub-μM in 5 cancer lines; proteome-wide hit rate 0.046% - Preclinical PK: mouse plasma t1/2 2.8-3.8 h IP/IV

Molecular Formula C26H30N6O4
Molecular Weight 490.6 g/mol
Cat. No. B15620224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK7 ligand 2
Molecular FormulaC26H30N6O4
Molecular Weight490.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H30N6O4/c1-26(2)21-19(22(30-29-21)28-23(33)17-10-12-18(13-11-17)24(34)35)14-32(26)25(36)27-20(15-31(3)4)16-8-6-5-7-9-16/h5-13,20H,14-15H2,1-4H3,(H,27,36)(H,34,35)(H2,28,29,30,33)/t20-/m1/s1
InChIKeyFWPHDQJJYVZOKA-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK7 Ligand 2 for PROTAC Synthesis


CDK7 ligand 2 (CAS 2603381-71-9, HY-161830), also designated Compound A6, is an ATP-competitive small-molecule ligand that binds the cyclin-dependent kinase 7 (CDK7) active site and is expressly engineered as a target-protein-ligand building block for proteolysis-targeting chimera (PROTAC) synthesis [1]. Derived from the reversible CDK7 inhibitor scaffold YKL-5-167, this ligand features a free benzoic acid conjugation handle enabling HATU-mediated amide coupling to linker–E3 ligase conjugates without disrupting CDK7 binding affinity, as demonstrated by the retention of low-nanomolar CDK7 inhibition (IC50 5.6–34.4 nM) across a panel of derived bivalent PROTACs [1].

Why CDK7 Ligand 2 Is Irreplaceable for PROTACs


CDK7 ligand 2 is not a standalone pharmacological inhibitor but a purpose-built PROTAC precursor whose structural architecture—a tetrahydropyrrolo[3,4-c]pyrazole core with a solvent-exposed benzoic acid exit vector—is specifically optimized for bivalent degrader assembly [1]. Its closest nominal comparator, CDK7 ligand 1 (HY-161829), is explicitly designated as an inactive control ligand, differing by an iodine substitution that alters molecular geometry and lacks the validated conjugation trajectory . Generic CDK7 inhibitors (e.g., THZ1, SY-5609, Samuraciclib) cannot substitute because they lack the free carboxylic acid handle required for linker attachment, and modifying them ad hoc risks abolishing target engagement or introducing steric clashes in the ternary complex [1][2]. The quantitative consequences of ligand choice are directly measurable: PROTACs built from CDK7 ligand 2 achieve up to 95% CDK7 degradation and ~7-fold greater anti-proliferative potency than the parent inhibitor, whereas the non-degrading negative control compound (17-Neg) exhibits minimal activity despite comparable CDK7 binding [1].

CDK7 Ligand 2: Evidence vs Closest Comparators


CDK7 Binding Affinity of YKL-5-167 Scaffold

CDK7 ligand 2 (Compound A6) is built on the YKL-5-167 scaffold, a reversible ATP-competitive CDK7 binder. The parent compound YKL-5-167 inhibits CDK7/Cyclin H/MAT1 kinase activity with an IC50 of 6.8 nM in the Adapta Eu kinase assay [1]. This binding potency is retained when A6 is conjugated into bivalent PROTACs: compounds 1–22, all built from intermediate A6, exhibit CDK7 IC50 values ranging from 5.6 nM to 34.4 nM, confirming that derivatization through the benzoic acid exit vector does not compromise target engagement [1]. By comparison, THZ1—another CDK7 ligand scaffold used in degrader design—exhibits an IC50 of 3.2 nM against CDK7 but is a covalent inhibitor targeting C312, which introduces irreversible binding kinetics that complicate PROTAC pharmacology [2]. The YKL-5-167/A6 scaffold provides a reversible binding mode more amenable to event-driven degradation pharmacology.

CDK7 PROTAC kinase binding affinity

Structural and Functional Comparison with CDK7 Ligand 1

CDK7 ligand 1 (HY-161829, C25H29IN6O2, MW 572.44) is explicitly designated as the active control ligand for CDK7 ligand 2 (HY-161830, C26H30N6O4, MW 490.55) . The critical structural difference is the presence of an iodine atom in CDK7 ligand 1 and the distinct functional group at the exit vector position: CDK7 ligand 2 bears a free benzoic acid (–COOH) moiety that serves as the conjugation handle for HATU/DIPEA-mediated amide coupling to linker–E3 ligase conjugates, whereas CDK7 ligand 1 contains an iodinated aromatic system not validated for PROTAC conjugation [1]. Molecular weight differs by 81.89 Da (490.55 vs 572.44), and the SMILES strings confirm fundamentally different exit vector chemistry [2]. In the published PROTAC development workflow, only intermediate A6 (CDK7 ligand 2) was successfully advanced to bivalent degrader synthesis; CDK7 ligand 1 serves solely as a negative control for target engagement experiments [1].

PROTAC ligand design CDK7 chemical structure comparison

Anti-Proliferative Potency of CDK7 PROTACs

The PROTAC degrader JWZ-5-13 (compound 17), assembled from CDK7 ligand 2 (A6) via an alkyne linker conjugated to a VHL E3 ligase ligand, demonstrates a quantifiable pharmacological advantage over the parent CDK7 inhibitor YKL-5-167 from which the ligand scaffold derives [1]. In Jurkat T-ALL cells, JWZ-5-13 inhibits proliferation with an IC50 of 160 nM (CellTiter-Glo, 72 h), representing an approximately 7.4-fold improvement over YKL-5-167 (IC50 = 1.19 μM) [1]. Critically, the negative control compound 17-Neg—which retains CDK7 inhibitory activity (IC50 = 21.1 nM) but cannot recruit VHL or induce degradation—displays minimal anti-proliferative effect, demonstrating that the enhanced potency arises specifically from CDK7 degradation rather than kinase inhibition alone [1]. Across a panel of cancer cell lines, JWZ-5-13 achieves IC50 values of 52 nM (SUDHL5), 89 nM (Molt4), and 332 nM (A549), consistently outperforming YKL-5-167 [1].

PROTAC CDK7 degradation anti-proliferative activity

Proteome-Wide Selectivity of CDK7 Degradation

To assess degradation selectivity, unbiased quantitative mass-spectrometry-based proteomics was performed on OVCAR3 cells treated with 0.1 μM JWZ-5-13 (the PROTAC built from CDK7 ligand 2) for 6 h [1]. Of 6,538 total proteins identified across three replicates, only three proteins showed statistically significant abundance changes (≥1.75-fold, p < 0.001) compared to DMSO control: CDK7, Cyclin H (its obligate CAK complex partner), and one additional hit [1]. No degradation of other CDK family members (CDK1, 2, 4, 5, 6, 8, 9) was observed by Western blot at 0.1–0.5 μM [1]. This contrasts with CDK7-targeting PROTACs built from promiscuous warheads (e.g., TL12-186, which degrades CDK2, CDK9, BTK, FLT3, Aurora kinases, and others), where broader degradation profiles may confound phenotypic interpretation .

proteomics CDK7 degradation target selectivity

Purity Specification for PROTAC Chemistry

CDK7 ligand 2 (HY-161830) is commercially supplied at 99.92% purity as determined by HPLC analysis . High purity of the target protein ligand building block is critical for PROTAC synthesis because impurities in the warhead component can generate undesired byproducts during the final HATU-mediated amide coupling step, complicating purification and potentially introducing inactive or promiscuous species into the final bivalent degrader [1]. While purity specifications for CDK7 ligand 1 (HY-161829) are not prominently disclosed on vendor datasheets, the 99.92% specification for CDK7 ligand 2 provides procurement-level quality assurance suitable for medicinal chemistry campaigns and chemical biology probe development .

PROTAC synthesis chemical purity quality control

CDK7 Ligand 2: Research and Industrial Applications


Synthesis of VHL-Recruiting CDK7 PROTACs

CDK7 ligand 2 (A6) is the only commercially available CDK7 ligand validated for HATU/DIPEA-mediated amide coupling to VHL- or CRBN-recruiting linker conjugates, as demonstrated by the successful synthesis of 22 bivalent compounds (1–22) with retained CDK7 IC50 values of 5.6–34.4 nM [1]. Researchers should prioritize this ligand when the objective is to generate CDK7 PROTACs that achieve degradation-driven pharmacology rather than kinase inhibition alone. The lead compound JWZ-5-13, which uses CDK7 ligand 2 as its warhead, achieves up to 95% CDK7 degradation at sub-micromolar concentrations across Jurkat, OVCAR3, SUDHL5, Molt4, and A549 cancer cell lines [1]. The corresponding negative control compound 17-Neg is available for mechanistic validation of degradation dependence .

Chemical Biology Probes for CDK7 Functional Dissection

A key scientific question in CDK7 biology is distinguishing its catalytic kinase activity from its scaffolding role within the CDK-activating kinase (CAK) complex. CDK7 ligand 2 enables this dissection because PROTACs built from it (e.g., JWZ-5-13) eliminate both functions simultaneously, whereas the parent inhibitor YKL-5-167 blocks only catalytic activity [1]. The ~7.4-fold greater anti-proliferative potency of JWZ-5-13 over YKL-5-167 (Jurkat IC50: 160 nM vs 1.19 μM) and the inactivity of 17-Neg (CDK7 IC50 = 21.1 nM but no degradation) provide a validated experimental system for separating degradation-dependent from inhibition-dependent phenotypes [1].

Proteomics-Driven Target Deconvolution

For research groups employing quantitative proteomics to map CDK7-dependent signaling networks, degraders built from CDK7 ligand 2 offer an exceptionally clean pharmacological tool. The proteome-wide analysis of JWZ-5-13 treatment (0.1 μM, 6 h, OVCAR3 cells) identified only 3 significantly altered proteins among 6,538 quantified (0.046% hit rate), with CDK7 and its obligate partner Cyclin H being the primary targets [1]. This contrasts with multi-kinase PROTACs built from less selective warheads, where degradation of multiple kinases complicates phenotypic interpretation . Procurement of CDK7 ligand 2 is therefore indicated for studies where proteome-wide selectivity is paramount.

In Vivo Pharmacokinetics of CDK7 PROTACs

JWZ-5-13, the PROTAC derived from CDK7 ligand 2, demonstrates favorable pharmacokinetic properties in mice following intraperitoneal (IP, 10 mg/kg) and intravenous (IV, 3 mg/kg) administration: plasma half-lives of 2.82 h and 3.76 h respectively, with low clearance and a maximum plasma concentration of 3.39 μM at 1.0 h post-IP dosing, remaining at 1.49 μM at 6 h [1]. No clinical signs of toxicity were observed during the PK study [1]. While CDK7 ligand 2 itself is not dosed in vivo, procurement of this ligand enables synthesis of the validated in vivo-compatible PROTAC JWZ-5-13 for preclinical pharmacodynamic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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